An In-depth Technical Guide to the Fundamental Properties of Dibenzothiophene Sulfone
An In-depth Technical Guide to the Fundamental Properties of Dibenzothiophene Sulfone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzothiophene (B1670422) sulfone (DBTS), also known as dibenzo[b,d]thiophene 5,5-dioxide, is a heterocyclic compound featuring a central sulfone group flanked by two benzene (B151609) rings. This molecule is the oxidized form of dibenzothiophene, a common organosulfur compound found in fossil fuels.[1][2] The introduction of the sulfone group significantly alters the electronic and physical properties of the parent dibenzothiophene, transforming it from an electron-rich to an electron-poor system.[2] This guide provides a comprehensive overview of the fundamental properties of dibenzothiophene sulfone, its synthesis, and its characterization, with a focus on data relevant to researchers in chemistry, materials science, and drug development.
Chemical and Physical Properties
Dibenzothiophene sulfone is a stable, white to pale yellow crystalline solid at room temperature.[3] It exhibits limited solubility in water but is soluble in various organic solvents such as dichloromethane (B109758) and acetone.[3] A summary of its key chemical and physical properties is presented in the tables below.
General and Computed Properties
| Property | Value | Source |
| IUPAC Name | dibenzothiophene 5,5-dioxide | [1] |
| Molecular Formula | C₁₂H₈O₂S | [1] |
| Molecular Weight | 216.26 g/mol | [1] |
| CAS Number | 1016-05-3 | [1] |
| Canonical SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3S2(=O)=O | [1] |
| InChI Key | IKJFYINYNJYDTA-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area | 42.5 Ų | [1] |
| Monoisotopic Mass | 216.02450067 Da | [1] |
Experimental Physical Properties
| Property | Value | Source |
| Melting Point | 231-233 °C (lit.) | [4][5] |
| Physical Description | White to almost white powder/crystal | [3] |
| Solubility | Soluble in dichloromethane and acetone; limited solubility in water. | [3] |
| Density (observed) | 1.39 g.cm⁻³ | [6] |
| Density (calculated) | 1.35 g.cm⁻³ | [6] |
Crystal Structure
The crystal structure of dibenzothiophene sulfone has been determined by X-ray diffraction.[6][7] The molecule crystallizes in the C2/c space group.[6][7] The sulfone group significantly influences the molecular geometry, with the C-S bond length being approximately 1.74 Å and the S-O bond distance around 1.49 Å.[7] The overall molecule possesses approximately C2v symmetry.[6]
Crystallographic Data
| Parameter | Value | Source |
| Space Group | C2/c | [6][7] |
| Unit Cell Dimensions | a = 10.09(1) Å, b = 13.89(3) Å, c = 7.22(1) Å, β = 93.5(4)° | [6][7] |
| Molecules per unit cell (Z) | 4 | [6] |
| S-C Bond Length | 1.74 ± 0.02 Å | [7] |
| S-O Bond Length | 1.49 Å | [7] |
| C(6)-C(6') Bond Length | 1.46 Å | [7] |
Spectroscopic Properties
The spectroscopic signature of dibenzothiophene sulfone is well-characterized, providing essential information for its identification and analysis.
NMR Spectroscopy
The ¹H NMR spectrum of dibenzothiophene sulfone in CDCl₃ shows distinct signals for the aromatic protons. The chemical shifts (ppm) are approximately: 7.80, 7.51, 7.61, and 7.77.[8][9]
Infrared (IR) Spectroscopy
The IR spectrum is characterized by strong absorption bands corresponding to the sulfone group. The symmetric and asymmetric stretching vibrations of the S=O bonds are prominent features.[9] For instance, in the oxidized product of middle distillate surrogate fuels, the sulfone group shows symmetric stretching at 1154 cm⁻¹ and asymmetric stretching at 1306 cm⁻¹.[9]
Mass Spectrometry
The mass spectrum of dibenzothiophene sulfone shows a prominent molecular ion peak (m/z) at 216, corresponding to its molecular weight.[1]
UV/Visible Spectroscopy
The UV/Visible absorption spectrum of dibenzothiophene sulfone has been recorded and is available in the NIST Chemistry WebBook.[10]
Synthesis and Reactions
The primary method for synthesizing dibenzothiophene sulfone is through the oxidation of dibenzothiophene.[2] This transformation can be achieved using various oxidizing agents.
General Oxidation Workflow
Caption: General workflow for the synthesis of Dibenzothiophene Sulfone via oxidation.
Experimental Protocols
Synthesis of Dibenzothiophene Sulfone via m-CPBA Oxidation
This protocol is adapted from a general procedure for the oxidation of similar thiophene (B33073) derivatives.[11]
-
Dissolution: Dissolve dibenzothiophene (1 equivalent) in dichloromethane in a round-bottom flask.
-
Addition of Oxidant: Add meta-chloroperbenzoic acid (m-CPBA) (approximately 2.2 equivalents) portion-wise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the filtrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield pure dibenzothiophene sulfone.
X-ray Crystallography for Structure Determination
The following is a generalized protocol based on the reported crystal structure determination.[6][7]
-
Crystal Growth: Grow single crystals of dibenzothiophene sulfone suitable for diffraction studies. This can be achieved by slow evaporation from a suitable solvent or by sublimation.[6]
-
Data Collection: Mount a suitable crystal on a goniometer. Collect three-dimensional X-ray diffraction data using a diffractometer, typically with Cu Kα or Mo Kα radiation.
-
Structure Solution: Process the collected data (integration and scaling). Solve the crystal structure using direct methods or Patterson methods.
-
Structure Refinement: Refine the structural model using full-matrix least-squares methods. Locate and refine the positions of all non-hydrogen atoms anisotropically. Hydrogen atoms can be placed in calculated positions.
-
Finalization: The final refinement should converge to a low R-factor (e.g., R < 10%). The resulting atomic coordinates and displacement parameters define the crystal structure.
Applications and Biological Relevance
Dibenzothiophene sulfone and its derivatives have garnered interest in several fields.
Materials Science
Dibenzothiophene sulfone-based materials have been investigated as n-type organic semiconductors.[12] The electron-withdrawing nature of the sulfone group facilitates electron transport, making these compounds promising for applications in organic light-emitting transistors (OLETs).[12]
Biodesulfurization
In environmental and industrial microbiology, dibenzothiophene sulfone is a key intermediate in the "4S" biodesulfurization pathway, which is a microbial process to remove sulfur from fossil fuels.[13][14] In this pathway, dibenzothiophene is sequentially oxidized to dibenzothiophene sulfoxide (B87167) and then to dibenzothiophene sulfone.[14] An enzyme, dibenzothiophene sulfone monooxygenase, then catalyzes the cleavage of a C-S bond in the sulfone, ultimately leading to the removal of sulfur as sulfite.[13][14]
Biodesulfurization "4S" Pathway
Caption: Key enzymatic steps in the '4S' biodesulfurization pathway involving DBTS.
Fluorescent Dyes
Derivatives of dibenzothiophene sulfone have been synthesized and shown to act as fluorescent dyes for visualizing cellular plasma membranes.[15] These compounds exhibit good fluorescent quantum yields and a blue emission, making them useful tools in cell biology research.[15]
Conclusion
Dibenzothiophene sulfone is a well-characterized compound with a rich chemistry and a growing number of applications. Its fundamental properties, from its crystal structure to its spectroscopic signatures, are well-documented. The electron-accepting nature of the sulfone group makes it a valuable building block in materials science for the development of organic semiconductors. Furthermore, its role as a central intermediate in biodesulfurization pathways highlights its environmental relevance. For researchers in drug development, the dibenzothiophene sulfone scaffold and its fluorescent derivatives offer potential as bio-probes and pharmacophores. This guide provides a solid foundation of its core properties to facilitate further research and application development.
References
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- 3. CAS 1016-05-3: Dibenzothiophene sulfone | CymitQuimica [cymitquimica.com]
- 4. DIBENZOTHIOPHENE SULFONE | 1016-05-3 [chemicalbook.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
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- 8. DIBENZOTHIOPHENE SULFONE(1016-05-3) 1H NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Dibenzothiophene sulfone [webbook.nist.gov]
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- 12. Dibenzothiophene sulfone-based n-type emissive organic semiconductor - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 13. Purification and characterization of dibenzothiophene (DBT) sulfone monooxygenase, an enzyme involved in DBT desulfurization, from Rhodococcus erythropolis D-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Dibenzothiophene Sulfone Derivatives as Plasma Membrane Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
